molecular formula C9H14N2O B12907862 3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one

3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one

Cat. No.: B12907862
M. Wt: 166.22 g/mol
InChI Key: SBWYEYVGWHVPHX-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one is a pyrazolone-based compound offered for research and development purposes. Pyrazolones are a privileged scaffold in medicinal chemistry, known for their diverse therapeutic potential and presence in several FDA-approved drugs . This specific compound features an alkylidene side chain, a modification often explored to fine-tune the molecule's physicochemical properties and biological activity. The core pyrazolone structure is associated with a broad spectrum of biological activities, with significant research interest in its antimicrobial properties . Pyrazolone derivatives have demonstrated potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , and some Gram-negative strains . The antimicrobial mechanism is complex and may involve inhibition of essential bacterial enzymes; molecular docking studies of similar pyrazolone compounds suggest that dihydrofolate reductase (DHFR) and penicillin-binding proteins (PBPs) are potential targets . The 2-methylbutylidene substituent at the C-4 position is a key structural feature for investigation, as substitutions at this location are critical in Structure-Activity Relationship (SAR) studies for optimizing potency and selectivity . Beyond antimicrobial applications, the pyrazolone motif is a versatile building block in multicomponent reactions (MCRs) , which are highly efficient one-pot syntheses valued in drug discovery for their step economy and ability to generate molecular diversity . Researchers can utilize this compound as a synthon for developing more complex heterocyclic systems, such as pyrazolopyrazoles, or for creating libraries of derivatives for high-throughput screening . This product is intended for use in pharmaceutical R&D, agrochemical discovery, and methodological chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(4E)-3-methyl-4-(2-methylbutylidene)-1H-pyrazol-5-one

InChI

InChI=1S/C9H14N2O/c1-4-6(2)5-8-7(3)10-11-9(8)12/h5-6H,4H2,1-3H3,(H,11,12)/b8-5+

InChI Key

SBWYEYVGWHVPHX-VMPITWQZSA-N

Isomeric SMILES

CCC(C)/C=C/1\C(=NNC1=O)C

Canonical SMILES

CCC(C)C=C1C(=NNC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with an appropriate aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency, scalability, and safety. These methods can be optimized to produce high yields of the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydropyrazolone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, hydropyrazolones, and oxidized derivatives, which can have different functional groups attached to the pyrazolone core.

Scientific Research Applications

3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Key Observations :

  • Aliphatic vs.
  • Heteroaromatic Modifications : Indole- or thiazole-containing analogs (e.g., ) exhibit stronger π-π stacking interactions with biological targets, which may improve binding affinity but reduce solubility.
Physicochemical Properties

The substituent at the 4-position significantly impacts molecular properties:

Property 3-Methyl-4-(2-methylbutylidene) 4-(4-Dimethylaminobenzylidene) (L1) 4-((1H-Indol-3-yl)methylene)
Lipophilicity (LogP) Higher (aliphatic chain) Moderate (polar dimethylamino group) High (hydrophobic indole)
Melting Point Likely lower 210–215°C 185–190°C
Solubility Moderate in organic solvents Low in water, high in DMSO Low in polar solvents

Spectroscopic Differences :

  • NMR : The target compound lacks aromatic proton signals (6.5–8.5 ppm) present in L1 or indole derivatives, instead showing aliphatic proton resonances (1.0–2.5 ppm) .
  • IR : Absence of aromatic C=C stretching (~1600 cm⁻¹) compared to arylidene analogs .

Hypothesized Activity for Target Compound :

  • The aliphatic substituent may reduce cytotoxicity compared to aromatic analogs but improve pharmacokinetic profiles (e.g., oral bioavailability) due to enhanced solubility and stability .
  • Potential applications in anti-inflammatory or neuroprotective therapies, as seen in other aliphatic-substituted pyrazolones .

Biological Activity

3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique substitution pattern that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and cytotoxic effects, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C11H14N2OC_{11}H_{14}N_2O, with a molecular weight of approximately 190.24 g/mol. Its structure includes a pyrazolone core that is substituted with a 2-methylbutylidene group, which is believed to enhance its biological activity.

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. These activities are primarily attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Inhibition of COX-1 and COX-2 has been linked to reduced production of prostaglandins, thereby alleviating pain and inflammation.

Table 1: Summary of Anti-inflammatory Activity

CompoundActivity TypeMechanism of ActionReference
This compoundAnti-inflammatoryCOX inhibition
Other Pyrazolone DerivativesVariousSimilar mechanisms

2. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against several cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (hepatocellular carcinoma). Studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting potential utility in cancer therapy.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µg/ml)Mechanism of ActionReference
HeLa15.5Induction of apoptosis
HepG212.8Cell cycle arrest
K56210.0Mitochondrial membrane disruption

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of COX Enzymes : The compound's ability to inhibit COX enzymes reduces inflammatory mediators.
  • Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways, leading to cell death.
  • Cell Cycle Arrest : It has been observed that this compound can cause cell cycle arrest in specific phases, contributing to its anticancer effects.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazolone derivatives, including this compound:

  • A study published in the Egyptian Journal of Chemistry highlighted the synthesis of various pyrazolone derivatives and their biological evaluations, noting significant cytotoxicity against multiple cancer cell lines with IC50 values indicating potent activity against tumor growth .
  • Another research effort showcased the anti-inflammatory properties of similar compounds through in vivo models, demonstrating reduced edema and pain response in animal models .

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